molecular formula C4H2F2N2O2S B13539984 6-Fluoropyrazine-2-sulfonylfluoride

6-Fluoropyrazine-2-sulfonylfluoride

Cat. No.: B13539984
M. Wt: 180.14 g/mol
InChI Key: KYLGMIJIGVYBND-UHFFFAOYSA-N
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Description

6-Fluoropyrazine-2-sulfonylfluoride is a chemical compound characterized by the presence of a fluorine atom attached to a pyrazine ring, along with a sulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoropyrazine-2-sulfonylfluoride typically involves the fluorination of pyrazine derivatives followed by sulfonylation. One common method starts with the fluorination of pyrazine using a fluorinating agent such as Selectfluor. The resulting 6-fluoropyrazine is then subjected to sulfonylation using sulfonyl chloride in the presence of a base like pyridine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-Fluoropyrazine-2-sulfonylfluoride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, making it suitable for substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions, often under inert atmosphere conditions.

Major Products

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.

Scientific Research Applications

6-Fluoropyrazine-2-sulfonylfluoride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to form stable sulfonamide linkages.

    Biological Studies: It can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions.

    Industrial Applications: The compound’s reactivity makes it useful in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Fluoropyrazine-2-sulfonylfluoride primarily involves its reactivity towards nucleophiles. The sulfonyl fluoride group is electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of stable sulfonamide or sulfonate linkages. This reactivity is exploited in various chemical transformations and biological modifications.

Comparison with Similar Compounds

Similar Compounds

    6-Chloropyrazine-2-sulfonylfluoride: Similar structure but with a chlorine atom instead of fluorine.

    6-Fluoropyridine-2-sulfonylfluoride: Similar sulfonyl fluoride group but with a pyridine ring instead of pyrazine.

    6-Fluoropyrazine-2-sulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl fluoride.

Uniqueness

6-Fluoropyrazine-2-sulfonylfluoride is unique due to the combination of the fluorine atom and the sulfonyl fluoride group, which imparts distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry and drug design, where such properties are highly sought after.

Properties

Molecular Formula

C4H2F2N2O2S

Molecular Weight

180.14 g/mol

IUPAC Name

6-fluoropyrazine-2-sulfonyl fluoride

InChI

InChI=1S/C4H2F2N2O2S/c5-3-1-7-2-4(8-3)11(6,9)10/h1-2H

InChI Key

KYLGMIJIGVYBND-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C=N1)S(=O)(=O)F)F

Origin of Product

United States

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